Boc-Ala-Phe-OH

説明

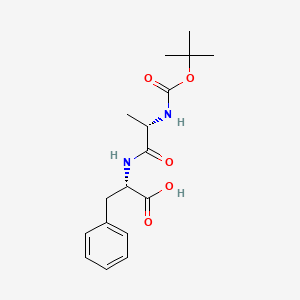

Boc-Ala-Phe-OH is a compound with a molecular weight of 336.39 . It is a white to off-white powder and is used in peptide synthesis .

Synthesis Analysis

In peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . A technique for solid-phase peptide synthesis in water utilizes Fmoc-amino acids converted to water-dispersible nanoparticles . The Boc strategy is suitable for industrial chemistry and green chemistry, as only gases are generated without any other by-products in the deprotection step of the Boc group .

Molecular Structure Analysis

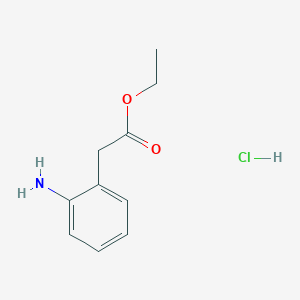

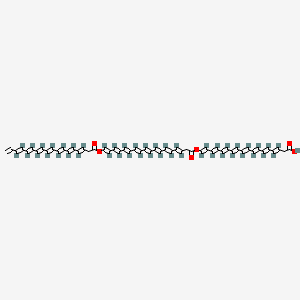

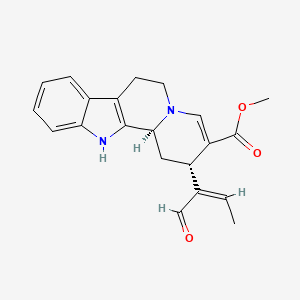

The IUPAC name for Boc-Ala-Phe-OH is (2S)-2-({(2S)-2-[(tert-butoxycarbonyl)amino]propanoyl}amino)-3-phenylpropanoic acid . The InChI code for this compound is 1S/C17H24N2O5/c1-11(18-16(23)24-17(2,3)4)14(20)19-13(15(21)22)10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,18,23)(H,19,20)(H,21,22)/t11-,13-/m0/s1 .

Physical And Chemical Properties Analysis

Boc-Ala-Phe-OH is a white to off-white powder . It has a molecular weight of 336.38 . The compound has a melting point of 90-93 °C and a predicted boiling point of 587.8±50.0 °C . Its predicted density is 1.182±0.06 g/cm3 . The compound should be stored at 0°C .

科学的研究の応用

Synthesis and Structural Analysis

Peptide Bond Replacements : Boc-L-Phe-Ψ(CH2-CH2)-L-Ala-OH and its variants, synthesized from Boc-L-phenylalanine, provide a model for studying peptide bond replacements, contributing to our understanding of peptide structure and function (Rodriguez et al., 1990).

Self-Assembled Nanostructures : Boc-Phe-Phe and related peptides like Boc-Ala-Phe-OH have shown remarkable potential in forming self-assembled nanostructures useful in biomaterial chemistry, sensors, and bioelectronics (Datta et al., 2018).

Biocatalysis and Green Chemistry

- Synthesis of Bitter-Taste Dipeptide : Boc-Ala-Phe-OH plays a role in the green synthesis of the dipeptide Ala-Phe, a potential caffeine substitute in the food industry. This synthesis combines biocatalysis, metal catalysis, and magnetic nanoparticles (Ungaro et al., 2015).

Peptide Design and Biochemistry

Peptide Hairpin Structures : Boc-Leu-Phe-Val-(D)Pro-(L)Pro-(D)Ala-Leu-Phe-Val-OMe, a synthetic nonapeptide, illustrates the construction of beta-hairpin structures with a central three-residue loop, advancing peptide design and structural biology (Rai et al., 2006).

Proline-Based Ionic Liquids : The synthesis of novel proline functionalized dipeptide imidazolium ionic liquids, involving Boc-Pro-Phe-OH, showcases innovative chemistry in ionic liquid synthesis (Chaubey et al., 2020).

Crystallography and Molecular Conformation

- Conformational Analysis : Research into the crystal structures and molecular conformations of peptides containing Boc-Ala-Phe-OH derivatives provides insights into peptide folding and interactions, aiding in the understanding of protein structure (Padmanabhan et al., 1992).

Safety And Hazards

Boc-Ala-Phe-OH should be stored at 0-8°C . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers

The relevant papers retrieved discuss the use of Boc-protected amino acids in peptide synthesis . They highlight the environmental benefits of using water as a solvent in peptide synthesis . The papers also discuss the synthesis and characterization of various Boc-protected peptides .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-11(18-16(23)24-17(2,3)4)14(20)19-13(15(21)22)10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,18,23)(H,19,20)(H,21,22)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMUDINSUBSTNS-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427128 | |

| Record name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ala-Phe-OH | |

CAS RN |

2448-58-0 | |

| Record name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。